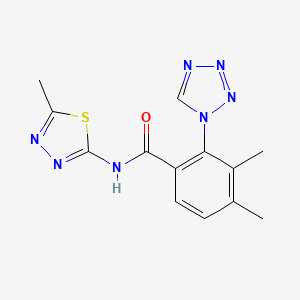
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phthalazinone core linked to an indole moiety through an acetamide bridge, which contributes to its diverse reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.
Benzylation: The phthalazinone intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Indole Derivative Preparation: The indole derivative is synthesized separately, often starting from indole-4-carboxylic acid, which is converted to the corresponding amine through reduction.
Coupling Reaction: The final step involves coupling the benzylated phthalazinone with the indole derivative using acetic anhydride and a suitable catalyst, such as triethylamine, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the phthalazinone core can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced phthalazinone derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It is often studied for its binding affinity to proteins and enzymes, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, research is focused on its potential as a pharmacophore for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs aimed at treating various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers or other materials with unique characteristics.
Wirkmechanismus
The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known for its ability to engage in π-π stacking interactions, while the phthalazinone core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with the indole nitrogen at a different position.
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetamide: Contains a pyrrolopyridine moiety instead of indole.
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-benzimidazol-4-yl)acetamide: Features a benzimidazole ring instead of indole.
Uniqueness
The uniqueness of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide lies in its specific combination of the phthalazinone and indole moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H20N4O2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C25H20N4O2/c30-24(27-22-12-6-11-21-20(22)13-14-26-21)15-23-18-9-4-5-10-19(18)25(31)29(28-23)16-17-7-2-1-3-8-17/h1-14,26H,15-16H2,(H,27,30) |
InChI-Schlüssel |
GCLQIBQIKFYEOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NC4=CC=CC5=C4C=CN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


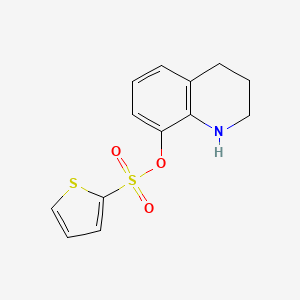
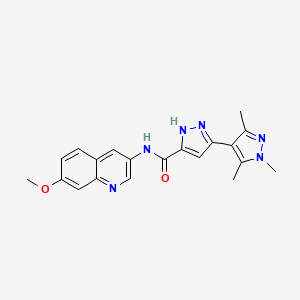
![2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164087.png)
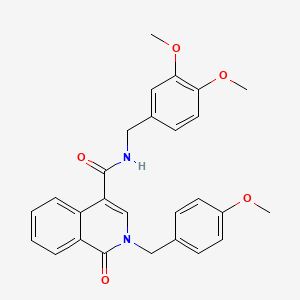
![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)
![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164099.png)

![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)

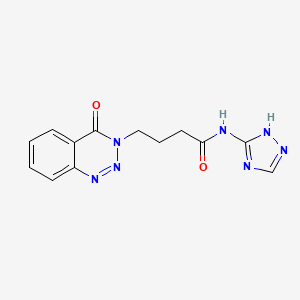
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12164121.png)
![4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B12164127.png)
![2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12164139.png)
